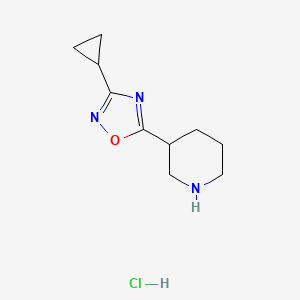

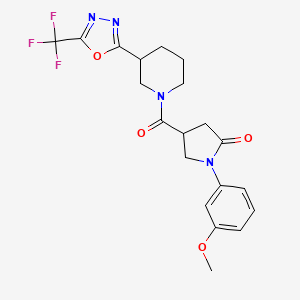

![molecular formula C19H11F3N2OS B2820572 N-[3-(trifluoromethyl)phenyl]thieno[2,3-b]quinoline-2-carboxamide CAS No. 439111-79-2](/img/structure/B2820572.png)

N-[3-(trifluoromethyl)phenyl]thieno[2,3-b]quinoline-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[3-(trifluoromethyl)phenyl]thieno[2,3-b]quinoline-2-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. The compound is also known as TFPTQ and has a molecular formula of C19H11F3N2OS.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Modifications

A novel and efficient method for synthesizing substituted thieno[2,3-b]quinolines has been developed. This process involves a simple one-pot reaction under microwave irradiation and solvent-free conditions, yielding thieno[2,3-b]quinolin-2-ylethanone derivatives, thieno[2,3-b]quinoline-2-carboxamide derivatives, and others with moderate to good yields. These compounds were elucidated based on elemental analysis, IR, 1H NMR, and mass spectral data, showcasing the versatility of thieno[2,3-b]quinoline scaffolds for various chemical modifications and potential applications in material science and drug development (Nandeshwarappa et al., 2005).

Antitumor and Cytotoxic Activities

Thieno[2,3-b]quinolines have been synthesized and tested for their antiproliferative activity against the NCI-60 cell lines. Derivatives like the 5-keto-tetrahydrothieno[2,3-b]quinolones-2-carboxamides exhibited significant activity, with certain compounds showing low nanomolar GI50 values against specific cell lines, highlighting the potential of thieno[2,3-b]quinoline derivatives in cancer therapy (Hung et al., 2014).

Antimicrobial and Antimalarial Properties

Research into 3-hydroxy-N-(4-oxo-2-phenyl-1,3-thiazinan-3-yl)-8-(trifluoromethyl)quinoline-2-carboxamide derivatives has demonstrated excellent antibacterial activity against certain strains and notable antitubercular and antimalarial activities. This indicates the compound's utility in addressing infectious diseases and highlights the importance of structural modifications to enhance biological activity (Umamatheswari & Sankar, 2017).

Molecular Modelling and DNA Interaction

Studies have utilized molecular modelling to understand the intercalation interactions between phenylquinoline-8-carboxamide compounds and DNA. This research correlates structural and energetic features with biological properties, offering insights into designing minimal DNA-intercalating agents for antitumor drugs. The analysis suggests that the position and presence of the phenyl ring are crucial for intercalative binding and, by extension, biological activity (McKenna et al., 1989).

Novel Synthesis Approaches

Innovative synthesis methods for thieno[2,3-b]quinoline derivatives under solvent-free conditions have been explored, demonstrating the potential for eco-friendly and efficient production of these compounds. Such methods could significantly impact material science and pharmaceutical chemistry by providing a more sustainable approach to compound synthesis (Nandeshwarappa et al., 2005).

Eigenschaften

IUPAC Name |

N-[3-(trifluoromethyl)phenyl]thieno[2,3-b]quinoline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11F3N2OS/c20-19(21,22)13-5-3-6-14(10-13)23-17(25)16-9-12-8-11-4-1-2-7-15(11)24-18(12)26-16/h1-10H,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIUUSGMAEZLUEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=C(SC3=N2)C(=O)NC4=CC=CC(=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11F3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 5-[(6-hexyl-2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2820491.png)

![2-[Tert-butyl(dimethyl)silyl]oxy-2-methylbutanal](/img/structure/B2820492.png)

![(1s)-1-[4-(Difluoromethyl)phenyl]ethylamine](/img/structure/B2820504.png)

![(2-Cyclopropyl-5-methylphenyl)-(9-prop-2-ynyl-1-oxa-4,9-diazaspiro[5.5]undecan-4-yl)methanone](/img/structure/B2820508.png)

![N-(1-cyanocyclohexyl)-2-[5-fluoro-2-(2,2,2-trifluoroethoxy)anilino]acetamide](/img/structure/B2820509.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-6-(2-(tert-butoxy)ethoxy)-N-methylnicotinamide](/img/structure/B2820511.png)